molecular formula C11H18O5 B1674929 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one CAS No. 41164-59-4

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one

Cat. No. B1674929
CAS RN: 41164-59-4
M. Wt: 230.26 g/mol
InChI Key: YLHOHANRUSKHKO-YWVKMMECSA-N
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Description

This compound is a chemical entity . It is also known as a fungal metabolite .


Synthesis Analysis

The compound and its C6-epimer were synthesized as part of a study on fungal metabolites .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H18O5, an average mass of 230.258 Da, and a monoisotopic mass of 230.115417 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 456.7±45.0 °C at 760 mmHg, and a flash point of 178.4±22.2 °C . It also has a molar refractivity of 57.2±0.4 cm3, a polar surface area of 76 Å2, and a molar volume of 191.4±5.0 cm3 .

Scientific Research Applications

Specific Scientific Field

This compound is studied in the field of Organic Chemistry and Biotechnology .

Summary of the Application

“6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one” (also known as LL-P880β) and its C6-epimer are fungal metabolites from Penicillium sp . These compounds are of interest due to their biological activity.

Methods of Application or Experimental Procedures

The synthesis of these compounds was achieved by the chiron approach . The key intermediate, (2S,3R)-2,3-dihydroxyhexanal derivative, was prepared from D-glucose as a chiral building block and reacted with the dianion of ethyl acetoacetate to complete the formal syntheses .

Results or Outcomes

The successful synthesis of LL-P880β and its C6-epimer expands our understanding of these fungal metabolites and provides a basis for further study of their biological activity .

Cytotoxic and Antifungal Activities

Specific Scientific Field

This compound is studied in the field of Pharmacology and Mycology .

Summary of the Application

“6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one” (also known as LL-P880β) and its C6-epimer are fungal metabolites from Penicillium sp . These compounds are of interest due to their cytotoxic and antifungal activities .

Methods of Application or Experimental Procedures

The synthesis of these compounds was achieved by the chiron approach . The key intermediate, (2S,3R)-2,3-dihydroxyhexanal derivative, was prepared from D-glucose as a chiral building block and reacted with the dianion of ethyl acetoacetate to complete the formal syntheses .

Results or Outcomes

The successful synthesis of LL-P880β and its C6-epimer expands our understanding of these fungal metabolites and provides a basis for further study of their cytotoxic and antifungal activities .

Cytotoxic and Antifungal Activities

Specific Scientific Field

This compound is studied in the field of Pharmacology and Mycology .

Summary of the Application

“6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one” (also known as LL-P880β) and its C6-epimer are fungal metabolites from Penicillium sp . These compounds are of interest due to their cytotoxic and antifungal activities .

Methods of Application or Experimental Procedures

The synthesis of these compounds was achieved by the chiron approach . The key intermediate, (2S,3R)-2,3-dihydroxyhexanal derivative, was prepared from D-glucose as a chiral building block and reacted with the dianion of ethyl acetoacetate to complete the formal syntheses .

Results or Outcomes

The successful synthesis of LL-P880β and its C6-epimer expands our understanding of these fungal metabolites and provides a basis for further study of their cytotoxic and antifungal activities .

properties

IUPAC Name

2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHOHANRUSKHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C1CC(=CC(=O)O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961474
Record name 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one

CAS RN

41164-59-4
Record name LL P880 beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Reactant of Route 2
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Reactant of Route 3
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Reactant of Route 4
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Reactant of Route 5
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one
Reactant of Route 6
6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one

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